2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile
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Overview
Description
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile is a chemical compound that features a triazole ring and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. These methods often employ metal-free processes and environmentally benign conditions to minimize waste and reduce the need for extensive purification steps .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the triazole ring or the benzonitrile group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The triazole ring and trifluoromethyl group contribute to its binding affinity and reactivity with various enzymes and receptors. These interactions can modulate biological processes, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)ethanamine: This compound features a triazole ring attached to an ethanamine group and is used in similar applications.
2,4-Difluoro-(1H-1,2,4-triazolyl)acetophenone: This compound has a difluoroacetophenone moiety attached to a triazole ring and is studied for its antifungal properties.
1,3-Diaryl-3-(1H-1,2,4-triazol-1-yl)prop-2-en-1-ones: These compounds contain a triazole ring and are used in various chemical and biological studies.
Uniqueness
2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a triazole ring, which confer distinct chemical properties and reactivity. This combination makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific chemical functionalities .
Properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)-5-(trifluoromethyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N4/c11-10(12,13)8-1-2-9(7(3-8)4-14)17-6-15-5-16-17/h1-3,5-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVMWTCBTXFGGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C#N)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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